An In-Depth Technical Guide to 2-Aminopyrimidine-5-carbaldehyde Hydrate: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Aminopyrimidine-5-carbaldehyde Hydrate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyrimidine moiety stands out as a "privileged scaffold." Its prevalence in numerous clinically approved drugs and late-stage clinical candidates is a testament to its versatile binding capabilities and favorable pharmacokinetic properties.[1] This heterocyclic system is a cornerstone in the design of a wide range of therapeutic agents, including kinase inhibitors for oncology, as well as compounds with antiviral, antibacterial, and anti-inflammatory properties.[1][2]
At the heart of this scaffold's utility is the strategic placement of functional groups that can be elaborated into more complex molecular architectures. 2-Aminopyrimidine-5-carbaldehyde, particularly in its stable hydrate form (CAS Number: 1588441-19-3), represents a pivotal building block for drug discovery programs. The presence of a reactive aldehyde group at the 5-position, coupled with the nucleophilic amino group at the 2-position, provides medicinal chemists with a versatile platform for generating diverse compound libraries for structure-activity relationship (SAR) studies.
This technical guide offers an in-depth exploration of 2-aminopyrimidine-5-carbaldehyde hydrate, from its fundamental physicochemical properties and synthesis to its analytical characterization and strategic applications in contemporary drug development.
Physicochemical and Spectroscopic Profile
The successful integration of any building block into a synthetic workflow necessitates a thorough understanding of its physical and chemical properties. 2-Aminopyrimidine-5-carbaldehyde is typically available as a stable, crystalline hydrate, which is often preferred for its improved handling and stability characteristics.
| Property | Value | Source(s) |
| CAS Number | 1588441-19-3 (Hydrate) / 120747-84-4 (Anhydrous) | N/A |
| Molecular Formula | C₅H₇N₃O₂ (Hydrate) / C₅H₅N₃O (Anhydrous) | N/A |
| Molecular Weight | 141.13 g/mol (Hydrate) / 123.11 g/mol (Anhydrous) | |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 208-210 °C | [4] |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8 ppm), the two aromatic protons on the pyrimidine ring (in the aromatic region), and the protons of the amino group (which may be broad and exchangeable).
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¹³C NMR: The carbon NMR would feature a characteristic signal for the aldehyde carbonyl carbon (typically in the 180-190 ppm region), along with signals for the carbon atoms of the pyrimidine ring.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically found in the range of 1650-1700 cm⁻¹. Additionally, N-H stretching vibrations from the amino group would be observed in the 3300-3500 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the anhydrous compound, as the water molecule is readily lost in the mass spectrometer.
Synthesis of 2-Aminopyrimidine-5-carbaldehyde: The Vilsmeier-Haack Approach
The introduction of a formyl group onto an electron-rich heterocyclic ring system is most effectively achieved through the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the electron-rich 5-position of the 2-aminopyrimidine ring.
Reaction Mechanism:
The causality behind this synthetic choice lies in the electronic nature of the 2-aminopyrimidine ring. The amino group at the 2-position is a strong electron-donating group, which activates the pyrimidine ring towards electrophilic aromatic substitution, particularly at the 5-position.
Figure 1: Vilsmeier-Haack reaction workflow.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the Vilsmeier-Haack formylation of a heterocyclic substrate. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.
Materials and Equipment:
-
2-Aminopyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process, and careful temperature control is crucial to prevent side reactions.
-
Electrophilic Substitution: Once the addition of POCl₃ is complete, add 2-aminopyrimidine to the reaction mixture in portions, ensuring the temperature remains controlled. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde and also quenches any remaining Vilsmeier reagent.
-
Neutralization and Product Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral. The product, 2-aminopyrimidine-5-carbaldehyde, will often precipitate out of the solution as a solid.
-
Purification: Collect the crude product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure anhydrous aldehyde.
-
Hydrate Formation: The anhydrous aldehyde can be converted to the stable hydrate form by dissolving it in a minimal amount of a hot aqueous solvent mixture and allowing it to crystallize upon cooling.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 2-aminopyrimidine-5-carbaldehyde hydrate lies in its role as a versatile intermediate in the synthesis of high-value, biologically active molecules. The aldehyde functionality is a prime handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amino groups.
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Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.
-
Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.
A significant application of the 2-aminopyrimidine scaffold is in the development of protein kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an ideal starting point for inhibitor design.
Figure 2: Synthetic utility in kinase inhibitor development.
Conclusion: A Foundational Building Block for Future Therapeutics
2-Aminopyrimidine-5-carbaldehyde hydrate is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde and amino functional groups, makes it an invaluable starting point for the synthesis of diverse and complex molecules. As the quest for novel and more effective therapeutics continues, the importance of foundational building blocks like 2-aminopyrimidine-5-carbaldehyde hydrate in enabling the discovery of the next generation of medicines cannot be overstated.
References
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Khan, I., Zaib, S., Batool, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]
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ResearchGate. (n.d.). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d ']dipyrimidines under Microwave Irradiation without Catalyst. Retrieved from [https://www.researchgate.net/publication/262744889_5-Aminouracil_as_a_Building_Block_in_Heterocyclic_Synthesis_Part_II_One-pot_Synthesis_of_Pyrido32-d65-d']dipyrimidines_under_Microwave_Irradiation_without_Catalyst]([Link])
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ResearchGate. (n.d.). (PDF) Formylation of 6Aminouracil with Vilsmeier Reagent. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
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Growing Science. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
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